Cas no 57323-06-5 ((Z)-4-(Tetrahydropyranyl)oxy-2-buten-1-ol)

(Z)-4-(Tetrahydropyranyl)oxy-2-buten-1-ol Chemical and Physical Properties
Names and Identifiers
-
- (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol
- (Z)-4-[(Tetrahydropyranyl)oxy]-2-buten-1-ol
- (Z)-4-((tetrahydro-2H-pyran-2-yl)oxy)but-2-en-1-ol
- (Z)-4-[(TETRAHYDRO-2H-PYRAN-2-YL)OXY]-2-BUTEN-1-OL
- (2Z)-4-(oxan-2-yloxy)but-2-en-1-ol
- (2Z)-4-(tetrahydropyran-2-yloxy)but-2-en-1-ol
- (Z)
- (Z)-4-(3,4,5,6-tetrahydropyran-2H-yloxy)but-2-en-1-ol
- (Z)-4-(tetrahydro-2H-pyran-2-yloxy)but-2-en-1-ol
- (Z)-4-[(TETRAHYDRO-2H-PYRAN-2-YL)OXY]-2-BUTEN-1-OL (PREPARATION FOR LAFUTIDINE)
- (Z)-4-tetrahydropyranyloxy-2-butenol
- CIS-4-[(TETRAHYDRO-2H-PYRAN-2-YL)OXY]-2-BUTEN-1-OL
- cis-4-tetrahydropyranyloxy-2-butene-1-ol
- 2-Buten-1-ol,4-[(tetrahydro-2H-pyran-2-yl)oxy]-, (Z)-
- cis-2-Butene-1,4-diolmonotetrahydropyranyl ether
- XHTUEXKSLOJOOC-RQOWECAXSA-N
- AM807224
- SCHEMBL5217416
- AKOS006286466
- (Z)-4-tetrahydro-pyran-2-yloxy-but-2-en-1-ol
- A831394
- CS-0312363
- cis-4-(tetrahydropyran-2-yloxy)but-2-en-1-ol
- (Z)-4-(oxan-2-yloxy)but-2-en-1-ol
- 57323-06-5
- (Z)-4-(2-tetrahydropyranyloxy)-2-buten-1-ol
- cis-2-Butene-1,4-diol monotetrahydropyranyl Ether; (2Z)-4-[(Tetrahydro-2H-pyran-2-yl)oxy]-2-buten-1-ol
- DB-005572
- (Z)-4-(Tetrahydropyranyl)oxy-2-buten-1-ol
-
- MDL: MFCD08063947
- Inchi: 1S/C9H16O3/c10-6-2-4-8-12-9-5-1-3-7-11-9/h2,4,9-10H,1,3,5-8H2/b4-2-
- InChI Key: XHTUEXKSLOJOOC-RQOWECAXSA-N
- SMILES: C1CCOC(C1)OC/C=C\CO
Computed Properties
- Exact Mass: 172.11000
- Monoisotopic Mass: 172.109944368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 38.7Ų
Experimental Properties
- PSA: 38.69000
- LogP: 1.07810
(Z)-4-(Tetrahydropyranyl)oxy-2-buten-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM181968-5g |
(Z)-4-((tetrahydro-2H-pyran-2-yl)oxy)but-2-en-1-ol |
57323-06-5 | 97% | 5g |
$518 | 2021-08-05 | |
TRC | T295485-10g |
(Z)-4-[(Tetrahydropyranyl)oxy]-2-buten-1-ol |
57323-06-5 | 10g |
$ 1774.00 | 2023-09-06 | ||
Chemenu | CM181968-5g |
(Z)-4-((tetrahydro-2H-pyran-2-yl)oxy)but-2-en-1-ol |
57323-06-5 | 97% | 5g |
$*** | 2023-05-30 | |
TRC | T295485-1g |
(Z)-4-[(Tetrahydropyranyl)oxy]-2-buten-1-ol |
57323-06-5 | 1g |
$ 234.00 | 2023-09-06 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | Z927459-1g |
(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol |
57323-06-5 | 97% | 1g |
¥1,223.10 | 2022-08-31 | |
Alichem | A119001706-5g |
(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol |
57323-06-5 | 97% | 5g |
$1709.73 | 2023-09-01 | |
TRC | T295485-1000mg |
(Z)-4-[(Tetrahydropyranyl)oxy]-2-buten-1-ol |
57323-06-5 | 1g |
$234.00 | 2023-05-17 | ||
TRC | T295485-10000mg |
(Z)-4-[(Tetrahydropyranyl)oxy]-2-buten-1-ol |
57323-06-5 | 10g |
$1774.00 | 2023-05-17 | ||
A2B Chem LLC | AI52847-5g |
(Z)-4-(Tetrahydro-2h-pyran-2-yl-oxy)but-2-en-1-ol |
57323-06-5 | 5g |
$580.00 | 2024-04-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1383033-1g |
(Z)-4-((Tetrahydro-2H-pyran-2-yl)oxy)but-2-en-1-ol |
57323-06-5 | 97% | 1g |
¥1857.00 | 2024-05-08 |
(Z)-4-(Tetrahydropyranyl)oxy-2-buten-1-ol Related Literature
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572
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Gayan A. Appuhamillage,John C. Reagan,Sina Khorsandi,Joshua R. Davidson,Ronald A. Smaldone Polym. Chem., 2017,8, 2087-2092
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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10. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
Additional information on (Z)-4-(Tetrahydropyranyl)oxy-2-buten-1-ol
Comprehensive Guide to (Z)-4-(Tetrahydropyranyl)oxy-2-buten-1-ol (CAS No. 57323-06-5): Properties, Applications, and Market Insights
(Z)-4-(Tetrahydropyranyl)oxy-2-buten-1-ol (CAS No. 57323-06-5) is a specialized organic compound with significant applications in pharmaceutical synthesis and fine chemical industries. This compound, characterized by its tetrahydropyranyl (THP) protecting group and butenol structure, is widely utilized as a key intermediate in the production of bioactive molecules. Researchers and manufacturers value this chemical for its versatility in synthetic pathways, particularly in the construction of complex molecular architectures.
The THP-protected butenol derivative exhibits unique chemical properties that make it valuable for controlled reactions in organic synthesis. Its Z-configuration at the double bond provides specific stereochemical advantages in asymmetric synthesis, while the hydroxyl group offers a reactive site for further functionalization. The tetrahydropyranyl ether moiety serves as an effective protecting group for alcohols, allowing selective reactions at other positions of the molecule.
In pharmaceutical applications, (Z)-4-(Tetrahydropyranyl)oxy-2-buten-1-ol serves as a crucial building block for the synthesis of various drug candidates. Recent studies highlight its use in developing anti-inflammatory agents and antiviral compounds, particularly in the context of emerging infectious diseases. The compound's structural features enable the creation of molecules with improved bioavailability and target specificity, addressing current challenges in drug discovery.
The global market for fine chemical intermediates like 57323-06-5 has shown steady growth, driven by increasing demand from the pharmaceutical and biotechnology sectors. Manufacturers are focusing on developing more efficient synthesis routes for this compound, with particular attention to green chemistry principles and sustainable production methods. These developments align with the growing industry emphasis on environmentally friendly chemical processes.
Quality control of (Z)-4-(Tetrahydropyranyl)oxy-2-buten-1-ol involves rigorous analytical techniques including HPLC, GC-MS, and NMR spectroscopy. These methods ensure the compound meets the strict purity requirements for pharmaceutical applications. The typical purity grade for research purposes ranges from 95% to 99%, with higher purity grades available for critical synthetic applications.
Storage and handling of CAS 57323-06-5 require standard laboratory precautions. The compound should be kept in a cool, dry environment, protected from light and moisture to maintain stability. While not classified as highly hazardous, proper personal protective equipment is recommended when working with this chemical, in line with general laboratory safety protocols.
Recent scientific literature reveals growing interest in the application of THP-protected intermediates like (Z)-4-(Tetrahydropyranyl)oxy-2-buten-1-ol in catalyzed asymmetric synthesis. Researchers are exploring novel catalytic systems that can utilize this compound for the efficient construction of chiral centers, a crucial aspect in modern drug development. These advancements address the pharmaceutical industry's need for more efficient and stereoselective synthetic methods.
The compound's role in medicinal chemistry continues to expand, with particular relevance to the development of small molecule therapeutics. Its structural flexibility allows for diverse modifications, making it valuable in structure-activity relationship (SAR) studies. This versatility explains why 57323-06-5 remains a popular choice among medicinal chemists designing new drug candidates.
From a regulatory perspective, (Z)-4-(Tetrahydropyranyl)oxy-2-buten-1-ol is not subject to special controls in most jurisdictions, facilitating its use in research and industrial applications. However, users should always verify the latest regulatory status based on their specific location and intended use, as chemical regulations may vary by region and application.
Future research directions for this compound include exploring its potential in bioconjugation chemistry and prodrug development. The increasing demand for targeted drug delivery systems and smart pharmaceuticals may further elevate the importance of THP-protected intermediates in the coming years. These developments align with broader trends in personalized medicine and precision therapeutics.
For researchers sourcing CAS 57323-06-5, it's essential to work with reputable suppliers who can provide comprehensive analytical data and documentation. The compound is typically available in various quantities, from milligram-scale for research purposes to kilogram quantities for industrial applications. Pricing varies depending on purity grade, quantity, and supplier capabilities.
In conclusion, (Z)-4-(Tetrahydropyranyl)oxy-2-buten-1-ol represents an important tool in modern synthetic chemistry, with wide-ranging applications in pharmaceutical development and specialty chemical synthesis. Its unique combination of protective group chemistry and reactive functionality ensures its continued relevance in addressing current challenges in drug discovery and material science.
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